molecular formula C24H40O5 B13959288 3a,7b,12a-Trihydroxy-5a-Cholanoic acid CAS No. 63324-19-6

3a,7b,12a-Trihydroxy-5a-Cholanoic acid

Cat. No.: B13959288
CAS No.: 63324-19-6
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-PWNRUWOFSA-N
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Description

3a,7b,12a-Trihydroxy-5a-Cholanoic acid is a bile acid with the molecular formula C24H40O5. It is a steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7b,12a-Trihydroxy-5a-Cholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. One common method includes the stereoselective hydroxylation of methyl ursodeoxycholate diacetate using dimethyldioxirane . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound involves the extraction of bile acids from animal sources, followed by purification and crystallization processes. The crude bile acid is often treated with ethanol and subjected to crystallization at low temperatures to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3a,7b,12a-Trihydroxy-5a-Cholanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3a,7b,12a-Trihydroxy-5a-Cholanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,7b,12a-Trihydroxy-5a-Cholanoic acid involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis . The compound also facilitates the emulsification and absorption of dietary fats in the intestine .

Comparison with Similar Compounds

3a,7b,12a-Trihydroxy-5a-Cholanoic acid can be compared with other bile acids such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and its role in bile acid metabolism.

Properties

CAS No.

63324-19-6

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-PWNRUWOFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

physical_description

Solid

Origin of Product

United States

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